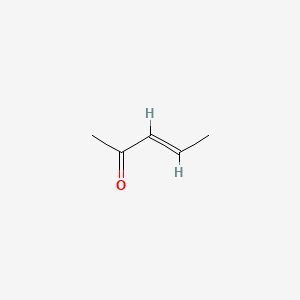
rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R)-2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid, trans (RTCA) is a cyclic organic compound, which has a carboxylic acid functional group and a thiophene ring. It is a colorless solid that is insoluble in water. RTCA is a member of the thiophene family and is an important intermediate in the synthesis of many different compounds. It is widely used in the pharmaceutical and agricultural industries, as well as in the synthesis of materials for industrial applications.
Applications De Recherche Scientifique
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has a wide range of applications in scientific research. It has been used in the synthesis of materials for industrial applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans is not completely understood. However, it is believed to act as an electrophile and react with nucleophiles in a variety of reactions. For example, it can react with nucleophiles such as amines, thiols, and alcohols to form covalent bonds. It can also react with nucleophiles such as carboxylic acids and esters to form cyclic thiophene derivatives.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer activity, as well as anti-viral activity. In addition, this compound has been shown to have antioxidant activity and to reduce the levels of oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it has a low toxicity and is relatively stable in the presence of air and light. However, it is not soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans. It could be used in the synthesis of more advanced materials, such as nanomaterials and polymers. It could also be used in the synthesis of more complex pharmaceuticals, such as anti-cancer drugs and antiviral drugs. In addition, it could be used in the development of more efficient agrochemicals, such as herbicides and insecticides. Finally, it could be used in the development of more efficient catalysts for a variety of reactions.
Méthodes De Synthèse
Rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans can be synthesized through a variety of methods, including the Wittig reaction, the cyclization of o-alkylthiophenes, and the reaction of thiophenols with aldehydes. The Wittig reaction is the most commonly used method and involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The cyclization of o-alkylthiophenes involves the reaction of an o-alkylthiophene with an electrophile, such as an aldehyde or ketone, to form a cyclic thiophene. Finally, the reaction of thiophenols with aldehydes involves the reaction of a thiophenol with an aldehyde in the presence of a base.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid, trans involves the preparation of the starting material, followed by a series of reactions to introduce the thiophene and carboxylic acid functional groups onto the cyclopropane ring.", "Starting Materials": [ "Cyclopropane", "Thiophene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Bromination of cyclopropane to form 1,2-dibromocyclopropane", "Reaction of 1,2-dibromocyclopropane with sodium hydroxide to form trans-1,2-dihydroxycyclopropane", "Reaction of trans-1,2-dihydroxycyclopropane with diethyl malonate and ethyl chloroformate to form trans-2-(diethoxycarbonyl)cyclopropane-1-carboxylic acid ethyl ester", "Reaction of trans-2-(diethoxycarbonyl)cyclopropane-1-carboxylic acid ethyl ester with thiophene and sodium borohydride to form rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid ethyl ester", "Hydrolysis of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid", "Neutralization of rac-(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid with sodium bicarbonate and purification with water and ethanol to obtain the final product" ] } | |
Numéro CAS |
2044705-82-8 |
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



